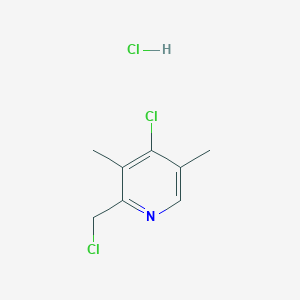

4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride

CAS No.: 143016-68-6

Cat. No.: VC2537554

Molecular Formula: C8H10Cl3N

Molecular Weight: 226.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 143016-68-6 |

|---|---|

| Molecular Formula | C8H10Cl3N |

| Molecular Weight | 226.5 g/mol |

| IUPAC Name | 4-chloro-2-(chloromethyl)-3,5-dimethylpyridine;hydrochloride |

| Standard InChI | InChI=1S/C8H9Cl2N.ClH/c1-5-4-11-7(3-9)6(2)8(5)10;/h4H,3H2,1-2H3;1H |

| Standard InChI Key | UZYOEPBKRIJNLU-UHFFFAOYSA-N |

| SMILES | CC1=CN=C(C(=C1Cl)C)CCl.Cl |

| Canonical SMILES | CC1=CN=C(C(=C1Cl)C)CCl.Cl |

Introduction

Chemical Properties and Structure

Physical and Chemical Properties

Based on the data for related compounds, the following properties are relevant:

| Property | 4-chloro-2-(chloromethyl)-3,5-dimethylpyridine | 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride |

|---|---|---|

| CAS Number | 142885-96-9 | 86604-75-3 |

| Molecular Formula | C₈H₁₀Cl₃N | C₉H₁₃Cl₂NO |

| Molecular Weight | 226.53100 g/mol | 222.11 g/mol |

| Appearance | Not specified | White to Off-White solid |

| Melting Point | Not specified | 128-131 °C |

| Boiling Point | 299.1°C at 760 mmHg | Not specified |

| Flash Point | 134.7°C | Not specified |

| Solubility | Not specified | Soluble in water, slightly soluble in chloroform, sparingly soluble in methanol |

| LogP | 3.89260 | Not specified |

| Vapor Pressure | 0.000912 mmHg at 25°C | Not specified |

| Storage conditions | Not specified | Inert atmosphere, Room Temperature |

The presence of the hydrochloride group typically increases water solubility and melting point while decreasing lipophilicity compared to the free base form. These characteristics are evident in the properties of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride and would likely apply to 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride as well .

Synthesis and Production

Raw Materials and Precursors

Based on the synthesis of related compounds, potential precursors for 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride might include:

-

4-chloro-3,5-dimethyl-2-pyridinemethanol (as the direct precursor)

-

2,3,5-Collidine derivatives

-

Appropriately substituted pyridine-N-oxides

The synthesis of the related 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride uses precursors such as:

-

2,3,5-Collidine

-

4-CHLORO-2,3,5-TRIMETHYLPYRIDINE-1-OXIDE

-

3,5-Dimethyl-4-methoxy-2-pyridinemethanol

-

2-(ACETOXYMETHYL)-4-METHOXY-3,5-DIMETHYLPYRIDINE

The synthetic pathway would likely involve similar transformations, with appropriate modifications to incorporate the chlorine at position 4 instead of the methoxy group. The reaction conditions would presumably be similar to those used for the related compound, including the use of thionyl chloride for the chlorination step and conducting reactions under inert atmosphere .

Applications and Uses

Synthetic Utility

Chloromethyl-substituted pyridines like the requested compound typically serve as valuable synthetic intermediates due to the reactivity of the chloromethyl group. This functional group can undergo various nucleophilic substitution reactions, making such compounds versatile building blocks in organic synthesis. The presence of the chlorine at position 4 (instead of the methoxy group found in the related compound) would modify the electronic properties of the pyridine ring, potentially affecting reactivity patterns and making it suitable for different synthetic pathways or end products.

The compound's utility would likely extend beyond pharmaceutical applications to other areas of fine chemical synthesis, particularly where specifically substituted pyridine derivatives are required. The reactivity of both the chloromethyl group and the pyridine nitrogen provide multiple sites for further functionalization, making it a versatile intermediate in complex synthesis routes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume